4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 3-methylbenzaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Solvent selection is also crucial to facilitate the reactions and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides or sulfonic acids.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, aldehydes.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new drugs with improved efficacy and reduced side effects.
Medicine
Medicinally, derivatives of this compound are explored for their therapeutic potential. The presence of the triazole ring and Schiff base allows for interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The Schiff base can interact with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the Schiff base.
4-((3-Methylbenzylidene)amino)-5-(phenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol lies in its combination of the triazole ring, Schiff base, and pyridinyl group. This combination provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
497824-04-1 |
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Molecular Formula |
C15H13N5S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[(E)-(3-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5S/c1-11-5-4-6-12(9-11)10-17-20-14(18-19-15(20)21)13-7-2-3-8-16-13/h2-10H,1H3,(H,19,21)/b17-10+ |
InChI Key |
ZSURWDPNKHXGIP-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
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